3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Description
The compound 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyridin-2(1H)-one core substituted with a 3-chlorophenyl group, a 2-hydroxyethyl-piperazine moiety, and a pyridin-2-ylmethyl side chain. The 3-chlorophenyl group could enhance lipophilicity and receptor binding, while the 2-hydroxyethyl substituent on the piperazine ring may improve aqueous solubility compared to alkyl-substituted analogs .
Properties
IUPAC Name |
3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-21-7-2-3-8-27-21)24(19-5-4-6-20(26)16-19)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESZUOUTOLCDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity patterns based on its substituents:
Example Reaction :
Under acidic conditions, the 4-hydroxy group undergoes sulfonation with chlorosulfonic acid, yielding a sulfonated derivative for further functionalization .
Stability and Degradation
- Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the piperazine-hydroxyethyl bond .
- pH Sensitivity :
- Light Sensitivity : The chlorophenyl group promotes photodegradation, forming dechlorinated byproducts under UV light .
Catalytic Modifications
Palladium-mediated reactions enable site-selective modifications:
- C–H Activation : The pyridinone core undergoes ortho-arylation using Pd(OAc)₂ and norbornene (NBE) as a transient mediator . For example, coupling with aryl iodides introduces diversely substituted aryl groups at the C5 position .
- Cross-Coupling : The chlorophenyl group participates in Ullmann-type couplings with amines or thiols under CuI catalysis .
Biological Derivatization
The hydroxyethyl-piperazine moiety is frequently modified to enhance pharmacokinetic properties:
- Prodrug Formation : Phosphorylation of the hydroxyl group improves aqueous solubility .
- Conjugation : Click chemistry (e.g., CuAAC) with azide-functionalized biomolecules targets the alkyne-modified piperazine .
Key Data Table: Representative Reaction Conditions
Comparison with Similar Compounds
Compound B: 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
Compound B shares the pyridin-2(1H)-one core and 3-chlorophenyl group with Compound A but differs in two key regions:
- Piperazine substitution : Compound B has a methyl group on the piperazine ring, whereas Compound A features a 2-hydroxyethyl group. The hydroxyethyl group in A may enhance hydrogen-bonding capacity and solubility compared to the hydrophobic methyl group in B .
- N1-substituent: Compound B’s 2-methoxyethyl group contrasts with A’s pyridin-2-ylmethyl group.
Compound C: 8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Compound C (from ) shares a heterocyclic core (pyridopyrimidinone) with A but incorporates a piperidine ring and a dichlorophenyl group. Additionally, C’s pyrazole ring introduces rigidity, which could reduce metabolic flexibility relative to A’s hydroxyethyl-piperazine linker .
Compound D: MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
Compound D (from ) features a piperazine linked to a trifluoromethylpyridine and thiophene group. The trifluoromethyl group in D enhances electronegativity and metabolic stability compared to A’s hydroxyethyl substituent.
Hypothesized Pharmacokinetic and Pharmacodynamic Differences
| Parameter | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~550 g/mol (calculated) | ~500 g/mol (calculated) | ~530 g/mol (calculated) | ~480 g/mol (calculated) |
| Aqueous Solubility | Moderate (hydroxyethyl enhances polarity) | Low (methyl and methoxy reduce polarity) | Low (dichlorophenyl increases hydrophobicity) | Moderate (trifluoromethyl balances polarity) |
| Target Interaction | Potential kinase inhibition or metal chelation | Likely CNS receptor modulation | Kinase or protease inhibition | GPCR or ion channel modulation |
| Metabolic Stability | Moderate (hydroxyethyl may increase oxidation) | High (methyl group resists metabolism) | Low (pyrazole may undergo CYP450 cleavage) | High (trifluoromethyl resists metabolism) |
Research Findings and Implications
- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., A and B) may be grouped for property prediction. However, substituent variations (e.g., hydroxyethyl vs. methyl) can lead to divergent biological behaviors, necessitating individualized evaluation .
Q & A
Q. What are the optimized synthetic routes for 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridin-2(1H)-one core via cyclization of substituted pyridines under reflux in ethanol or DMF .
- Step 2 : Introduction of the 3-chlorophenyl and piperazinyl-methyl groups via nucleophilic substitution or Mannich reactions. Key reagents include coupling agents (e.g., DCC) and bases (e.g., triethylamine) .
- Step 3 : Functionalization of the piperazine moiety with a hydroxyethyl group using ethylene oxide or 2-chloroethanol under controlled pH (7–9) .
- Optimization : Yields >60% require inert atmospheres (N₂/Ar), temperature gradients (60–120°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can spectroscopic and crystallographic methods be employed to characterize the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons and piperazine methylene groups .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
- X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the pyridinone core and substituents, critical for understanding receptor binding .
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are calculated via nonlinear regression .
- Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with membrane preparations and scintillation counting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Control variables (cell passage number, serum concentration, incubation time) to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., GraphPad Prism) to identify outliers or confounding factors (e.g., impurity profiles) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the hydroxy group and π-π stacking with the 3-chlorophenyl ring .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Phase .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What methodologies assess metabolic stability and reactive intermediate formation?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via high-resolution MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can the compound’s reactive functional groups (e.g., hydroxyl, chlorophenyl) be stabilized during formulation?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydroxyl group oxidation .
- pH Buffering : Store solutions at pH 6–7 to minimize hydrolysis of the chlorophenyl moiety .
- Light Protection : Use amber vials to prevent photodegradation of the pyridinone core .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from cell lysates .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts in the presence of the compound .
- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
